Nitrapyrin

描述

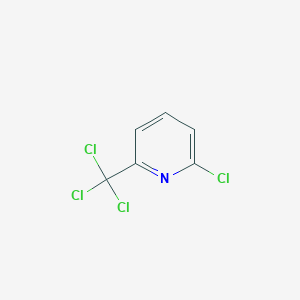

Nitrapyrin is an organic compound with the chemical formula C6H3Cl4N . It is a white crystalline solid with a sweet odor and is primarily used as a nitrification inhibitor and bactericide in agricultural settings . This compound has been applied to soils for the cultivation of crops since 1974 and has been shown to significantly reduce nitrogen losses and increase crop yields .

准备方法

Synthetic Routes and Reaction Conditions: Nitrapyrin is commonly synthesized through the photochlorination of 2-methylpyridine. The reaction involves the following steps : [ \text{CH}_3-\text{C}_5\text{H}_4\text{N} + 4\text{Cl}_2 \rightarrow \text{CCl}_3-\text{ClC}_5\text{H}_3\text{N} + 4\text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar photochlorination methods, ensuring high yields and purity. The process involves controlled chlorination under specific light and temperature conditions to achieve the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, especially with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Mild reducing agents like sodium borohydride.

Nucleophiles: Various nucleophiles including amines and thiols.

Major Products Formed:

Oxidation: Formation of chlorinated pyridine derivatives.

Reduction: Formation of partially dechlorinated products.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Nitrification Inhibition and Nitrogen Use Efficiency

Nitrapyrin's primary function is to inhibit the conversion of ammonium (NH4+) to nitrate (NO3-) in the soil. This process is crucial because nitrification can lead to increased N2O emissions, a potent greenhouse gas. Various studies have documented the effectiveness of this compound in improving NUE:

- Field Trials : Research indicates that using this compound with nitrogen fertilizers can significantly reduce N2O emissions by 69-89% across different nitrogen application rates while enhancing NUE by 65.5–75.3% . For instance, in a study involving maize, this compound application resulted in an increase in grain yield by 18-31% and biomass production by 24-46% .

- Drip-Fertigated Systems : In drip-fertigated cotton fields, the addition of this compound reduced N2O emissions by 6.6–21.8% compared to urea alone, while also improving NUE by 10.7% . This illustrates the compound's role in optimizing nitrogen management in precision agriculture.

Environmental Impact Mitigation

This compound has been shown to mitigate environmental impacts associated with nitrogen fertilization:

- Reduction of N2O Emissions : Studies have consistently demonstrated that this compound can lower N2O emissions significantly when applied with various nitrogen sources, including urea and manure. For example, a meta-analysis indicated that its use with cattle slurry led to a 51% reduction in N2O emissions .

- Soil Health Improvement : The application of this compound also influences soil microbial communities and nutrient dynamics, leading to enhanced ammoniacal nitrogen retention and reduced leaching of nitrates into water bodies . This contributes to better water quality and reduced eutrophication risks.

Crop Yield Enhancement

The application of this compound has been linked to improved crop yields across various agricultural settings:

- Vegetable Production : A study found that the use of this compound increased vegetable yield by approximately 13%, attributed to improved nitrogen uptake .

- Slurry Applications : When used with pig slurry or anaerobic digestate, this compound has been shown to enhance ammoniacal nitrogen accumulation in the soil, thereby supporting higher crop yields .

Case Study 1: Maize Production

In a comprehensive field trial involving maize, the application of this compound alongside varying rates of nitrogen fertilizer led to:

- A reduction in yield-scaled N2O emissions by up to 88%.

- An increase in NUE by as much as 65%.

- Enhanced grain yield ranging from 18% to 31% depending on the nitrogen application rate .

Case Study 2: Cotton Cultivation

In a cotton-growing region utilizing high-frequency drip fertigation:

- The combination of urea and this compound resulted in a significant decrease in seasonal N2O emissions (by 32.4%) compared to urea alone.

- This compound maintained higher levels of NH4+-N in the soil, promoting better nutrient availability for crops .

Summary Table of Findings

| Application Area | Effect on N2O Emissions | Effect on Crop Yield | Impact on NUE |

|---|---|---|---|

| Maize Production | Reduced by up to 88% | Increased by 18-31% | Enhanced by up to 75.3% |

| Cotton Drip Fertigation | Reduced by 32.4% | Improved significantly | Increased by 10.7% |

| Vegetable Production | Increased by ~13% | Notable improvement | Not specified |

作用机制

Nitrapyrin is compared with other nitrification inhibitors such as dicyandiamide and 3,4-dimethylpyrazole phosphate .

Dicyandiamide: Similar to this compound, it inhibits the nitrification process but has different chemical properties and modes of action.

3,4-Dimethylpyrazole Phosphate: Another nitrification inhibitor with a different chemical structure and efficacy profile.

Uniqueness of this compound:

Chemical Structure: Unique chlorinated pyridine structure.

Mode of Action: Specific inhibition of ammonia monooxygenase enzyme.

Effectiveness: Proven efficacy in reducing nitrogen losses and improving crop yields.

相似化合物的比较

- Dicyandiamide

- 3,4-Dimethylpyrazole Phosphate

- Ethoxyquin (a novel potential nitrification inhibitor)

Nitrapyrin stands out due to its specific mode of action and long history of use in agricultural settings, making it a valuable tool for improving nitrogen management and reducing environmental impacts.

生物活性

Nitrapyrin is a nitrification inhibitor widely used in agricultural practices to enhance nitrogen use efficiency (NUE) and mitigate environmental impacts associated with nitrogen fertilizers, particularly nitrous oxide (N₂O) emissions. This article explores the biological activity of this compound, including its mechanisms, effects on soil nitrogen dynamics, and its role in agricultural productivity.

This compound functions by inhibiting the activity of ammonia-oxidizing bacteria (AOB) in the soil, which are responsible for converting ammonium (NH₄⁺) to nitrate (NO₃⁻). This inhibition leads to:

- Increased NH₄⁺ Retention : By slowing down nitrification, this compound allows for greater retention of NH₄⁺ in the soil, which can be utilized by plants and microorganisms.

- Reduced N₂O Emissions : Studies have shown that this compound can significantly reduce N₂O emissions associated with nitrogen fertilization. For instance, one study reported reductions in N₂O emissions by up to 88% when this compound was applied alongside varying rates of nitrogen fertilizer .

Effects on Soil Nitrogen Dynamics

The application of this compound has been shown to alter the nitrogen dynamics within soil systems. Key findings include:

- Enhanced Ammoniacal Nitrogen Accumulation : In experiments with different organic substrates, this compound increased the accumulation of NH₄⁺ in the upper layers of soil columns, while simultaneously reducing leachable NO₃⁻ concentrations .

- Microbial Nitrogen Immobilization : The presence of this compound promotes microbial immobilization of nitrogen, which can enhance overall soil fertility and reduce nitrate leaching .

Table 1: Summary of Nitrogen Dynamics with this compound Application

| Parameter | Control (No this compound) | With this compound |

|---|---|---|

| NH₄⁺ Concentration (mg/kg) | 15 | 25 |

| NO₃⁻ Leaching (mg/kg) | 30 | 10 |

| Microbial N Immobilization (%) | 20 | 35 |

Agronomic Impacts

This compound's role extends beyond soil chemistry; it has significant agronomic implications:

- Increased Crop Yields : Research indicates that applying this compound with nitrogen fertilizers can lead to yield increases ranging from 18% to 31%, depending on the application rate .

- Improved NUE : The use of this compound has been correlated with enhanced NUE, which is crucial for sustainable agriculture. Studies report NUE improvements between 65.5% and 75.3% when this compound is included in fertilization regimes .

Case Study: Corn Production

A study conducted on corn production evaluated the effects of this compound when applied with anhydrous ammonia. Results showed that:

- Yield Impact : The inclusion of this compound resulted in a statistically significant increase in corn yields compared to controls without the inhibitor.

- N₂O Emissions : Cumulative N₂O emissions were significantly lower in treatments that included this compound, demonstrating its effectiveness in mitigating greenhouse gas emissions during the growing season .

Environmental Considerations

While this compound offers several benefits for agricultural productivity and environmental protection, there are concerns regarding its long-term effects on soil health and potential toxicity:

- Carcinogenic Potential : Some studies have raised concerns about the carcinogenic potential of this compound based on animal studies indicating tumor formation . However, further research is needed to fully understand these implications.

- Soil Microbial Communities : The impact of nitrification inhibitors on soil microbial communities is complex and requires careful consideration to avoid negative consequences on soil health.

属性

IUPAC Name |

2-chloro-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUJJWWUNKIJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024216 | |

| Record name | Nitrapyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrapyrin appears as colorless crystals or off-white crystalline solid. (NTP, 1992), Liquid, Colorless or white, crystalline solid with a mild, sweet odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white, crystalline solid with a mild, sweet odor. | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrapyrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Chloro-6-trichloromethyl pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

277 to 280 °F at 11 mmHg (NTP, 1992), at 1.5kPa: 136 °C, 277 to 280 °F at 11 mmHg | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

100 °C c.c. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none, Insoluble | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Chloro-6-trichloromethyl pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0028 mmHg at 73 °F (NTP, 1992), 0.0048 [mmHg], Vapor pressure, Pa at 23 °C:, 0.003 mmHg at 73 °F, (73 °F): 0.003 mmHg | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrapyrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Chloro-6-trichloromethyl pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1929-82-4 | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrapyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrapyrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrapyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrapyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRAPYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PCE86U01W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/US72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

144.5 to 145.2 °F (NTP, 1992), 63 °C, 145 °F | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Chloro-6-trichloromethyl pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nitrapyrin inhibit nitrification in soil?

A1: this compound specifically targets Nitrosomonas spp. bacteria in the soil. [] These bacteria play a crucial role in nitrification, converting ammonium (NH4+) to nitrite (NO2-), the first step in this process. By inhibiting Nitrosomonas activity, this compound effectively slows down the conversion of ammonium to nitrate (NO3-), the final product of nitrification. [, , ]

Q2: What are the downstream effects of nitrification inhibition by this compound?

A2: By slowing down nitrification, this compound helps retain nitrogen in the ammonium form for a longer duration in the soil. [, ] This is beneficial for plant uptake as ammonium is less mobile than nitrate and less prone to losses through leaching or denitrification. [, , , ]

Q3: Can the effectiveness of this compound vary depending on environmental factors?

A3: Yes, several factors influence this compound's efficacy. Soil pH is a key factor, with liming potentially reducing its effectiveness due to faster nitrifier recovery. [] Temperature also plays a role, with cooler, moist soils exposed to minimal airflow showing prolonged this compound persistence. []

Q4: Does this compound affect other microbial processes in the soil?

A4: While primarily targeting ammonia oxidizers, research suggests this compound can impact the broader soil microbial community. Studies have reported statistically significant effects on the relative abundance of various microbial groups, including Thaumarchaeota, Proteobacteria, Nitrospirae, and Basidiomycota, following this compound application. []

Q5: How does this compound impact denitrification in soil?

A5: While this compound primarily inhibits nitrification, studies show it can impact denitrification indirectly. By limiting nitrate supply to denitrifiers, this compound may delay denitrification without affecting the cumulative amount. [, , ]

Q6: Does this compound affect nitrous oxide emissions?

A6: Studies indicate that this compound can reduce nitrous oxide (N2O) emissions from various sources, including manure, urine, and sludge applied to pasture. [, , ] The effectiveness of this compound in mitigating N2O emissions varies depending on soil water content and seasonal factors. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H3Cl4N, and its molecular weight is 244.91 g/mol.

Q8: How does soil organic matter affect this compound's efficacy?

A8: High organic matter content can lead to increased adsorption of this compound, potentially reducing its effectiveness. [, ] Humic acid and fulvic acid, components of soil organic matter, exhibit strong adsorption capacities for this compound, primarily through hydrogen bonding and hydrophobic interactions. []

Q9: How does this compound perform under different soil temperatures?

A9: Studies show that higher soil temperatures can decrease the effectiveness of this compound at standard application rates. [] This suggests a need for higher application rates in warmer climates, which might not be economically feasible or environmentally sound.

Q10: How does this compound behave in subtropical soils?

A10: this compound degrades in subtropical soils, with residues declining rapidly and becoming undetectable after a specific period. [] The half-life of this compound in these soils is relatively short, ranging from 9 to 17 days, depending on the initial application rate. [] This rapid degradation suggests the need for careful timing of this compound application in such environments.

Q11: What is known about the environmental transport of this compound?

A11: Recent studies have detected this compound in streams adjacent to agricultural fields, indicating its potential for off-field transport. [] This highlights the need for further research on the fate and transport of this compound in the environment and its potential impact on aquatic ecosystems.

Q12: What are the primary degradation pathways of this compound?

A12: this compound can be degraded through both abiotic and biotic processes. One significant degradation pathway involves reductive dehalogenation by Nitrosomonas europaea, yielding 2-chloro-6-dichloromethylpyridine. [] Additionally, Nitrosomonas europaea can oxidize this compound to 6-chloropicolinic acid in the presence of ammonia, hydroxylamine, or hydrazine. []

Q13: How does the degradation of this compound vary across different environmental compartments?

A13: Studies on red beet demonstrate the differential degradation of this compound in various compartments. [, ] While the "biological half-life" of this compound in red beet roots was observed to be approximately three weeks, it persisted much longer in the soil, exceeding four months. [] This difference highlights the importance of considering compartment-specific degradation rates in environmental fate studies.

Q14: Are there alternative nitrification inhibitors to this compound?

A15: Yes, other nitrification inhibitors include dicyandiamide (DCD), 3,5-dimethylpyrazole (DMP), and ammonium thiosulfate (ATS). [, , ] Each inhibitor has its own set of advantages and disadvantages, and their effectiveness varies depending on specific soil and environmental conditions. [, ]

Q15: Are there any concerns regarding the long-term use of this compound?

A16: Research on the long-term impacts of repeated this compound applications on soil health and microbial communities is limited. [] Further investigation is crucial to assess potential risks and ensure the sustainability of its use in agriculture.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。